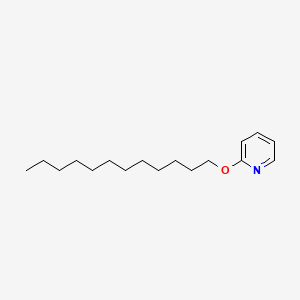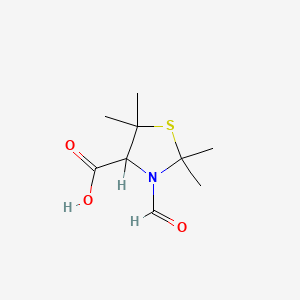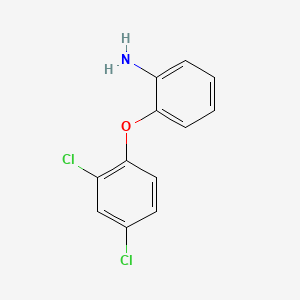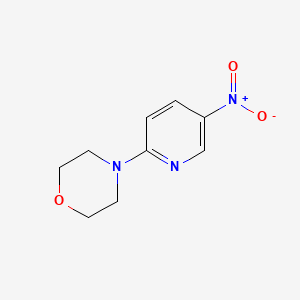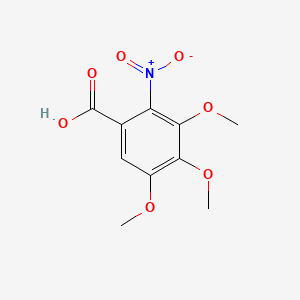
二异丙基氨基乙基氯盐酸盐
概述
描述
二异丙基胺(2-氯乙基)盐酸盐是一种化学化合物,分子式为C8H19Cl2N。它通常用作合成各种药物、农用化学品和染料的中间体。该化合物因同时含有氯乙基和二异丙基胺基团而具有反应活性 .
科学研究应用
二异丙基胺(2-氯乙基)盐酸盐在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂有机分子的结构单元。
生物学: 该化合物因其对生物系统的潜在影响而被研究,尤其是在药物开发方面。
医学: 它用作合成各种药物的中间体,包括潜在的抗癌药物。
工业: 该化合物用于生产农用化学品和染料
5. 作用机理
二异丙基胺(2-氯乙基)盐酸盐的作用机理涉及其与亲核试剂的反应活性。氯乙基可以与生物分子中的亲核位点形成共价键,这可能会导致关键酶的抑制或细胞过程的破坏。二异丙基胺基团也可能与特定的分子靶点相互作用,从而促进该化合物的整体生物活性 .
类似化合物:
- 2-氯-N,N-二甲基乙胺盐酸盐
- 2-氯-N,N-二乙基乙胺盐酸盐
- 双(2-氯乙基)铵盐酸盐
比较: 二异丙基胺(2-氯乙基)盐酸盐因存在二异丙基胺基团而独一无二,与它的类似物相比,该基团具有不同的空间和电子性质。这种独特性可以影响其反应性和与生物靶点的相互作用,使其在各种应用中成为一种有价值的化合物 .
安全和危害
生化分析
Biochemical Properties
2-(Diisopropylamino)ethyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with a range of enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as an alkylating agent, modifying the structure of biomolecules by adding alkyl groups. This interaction can alter the activity of enzymes and proteins, leading to changes in biochemical pathways .
Cellular Effects
The effects of 2-(Diisopropylamino)ethyl chloride hydrochloride on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By acting as an alkylating agent, it can modify DNA and RNA, leading to changes in gene expression. This can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2-(Diisopropylamino)ethyl chloride hydrochloride exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying the structure of DNA and RNA. These molecular interactions are crucial for its role in biochemical reactions and its impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Diisopropylamino)ethyl chloride hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is known to be hygroscopic and air-sensitive, which can affect its stability. Over time, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular functions, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-(Diisopropylamino)ethyl chloride hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while at higher doses, it can induce significant changes. Toxicity studies have shown that high doses can lead to adverse effects, such as cell death and tissue damage. It is important to determine the threshold doses to avoid toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
2-(Diisopropylamino)ethyl chloride hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate metabolic enzymes, leading to changes in the production of metabolic intermediates. These interactions are crucial for its role in biochemical reactions and its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(Diisopropylamino)ethyl chloride hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s solubility in water facilitates its transport within the aqueous environment of cells. Additionally, its interactions with binding proteins can influence its distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Diisopropylamino)ethyl chloride hydrochloride is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression. Its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production .
准备方法
合成路线和反应条件: 二异丙基胺(2-氯乙基)盐酸盐的合成通常包括二异丙基胺与环氧乙烷反应,然后进行氯化。反应条件通常需要受控的环境,以确保以高纯度获得所需的产物。
工业生产方法: 在工业环境中,二异丙基胺(2-氯乙基)盐酸盐的生产是使用连续流动反应器进行放大的。这种方法可以更好地控制反应参数,从而提高产率和产品的稳定性 .
反应类型:
取代反应: 二异丙基胺(2-氯乙基)盐酸盐中的氯乙基可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。
氧化还原反应: 该化合物也可以参与氧化还原反应,尽管与取代反应相比,这些反应不太常见。
常用试剂和条件:
亲核试剂: 取代反应中常用的亲核试剂包括氢氧根离子、醇盐离子,和胺类。
氧化剂: 氧化剂如高锰酸钾或过氧化氢可用于氧化反应。
还原剂: 还原剂如氢化锂铝可用于还原反应。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,与氢氧根离子的亲核取代反应可以生成二异丙基氨基乙醇 .
作用机制
The mechanism of action of (2-Chloroethyl)diisopropylamine hydrochloride involves its reactivity with nucleophiles. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The diisopropylamine moiety may also interact with specific molecular targets, contributing to the compound’s overall biological activity .
相似化合物的比较
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- 2-Chloro-N,N-diethylethylamine hydrochloride
- Bis(2-chloroethyl)ammonium chloride
Comparison: (2-Chloroethyl)diisopropylamine hydrochloride is unique due to the presence of the diisopropylamine moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various applications .
属性
IUPAC Name |
N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSXYVRFJVAVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCl)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048701 | |
| Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4261-68-1 | |
| Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-26685 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4261-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyldiisopropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPANAMINE, N-(2-CHLOROETHYL)-N-(1-METHYLETHYL)-, HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RMR38FCEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)
